molecular formula C6H11NO2 B6280878 N,N-dimethyl-4-oxobutanamide CAS No. 288569-59-5

N,N-dimethyl-4-oxobutanamide

Cat. No.: B6280878
CAS No.: 288569-59-5
M. Wt: 129.16 g/mol
InChI Key: OXQZTLTUQUOYQM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-oxobutanamide: is an organic compound with the molecular formula C6H11NO2 . It is a derivative of butanamide, where the nitrogen atom is substituted with two methyl groups and the carbonyl group is located at the fourth position. This compound is known for its versatile applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidation Reaction: One common method for synthesizing N,N-dimethyl-4-oxobutanamide involves the amidation of 4-oxobutanoic acid with dimethylamine. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Reductive Amination: Another method involves the reductive amination of 4-oxobutanal with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-4-oxobutanamide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield primary or secondary amines, depending on the reducing agent and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amides and other derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-oxobutanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding amide bond formation and cleavage.

Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and as a scaffold for designing new therapeutic agents.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved include the modulation of enzyme activity, alteration of receptor binding, and influence on cellular signaling processes.

Comparison with Similar Compounds

    N,N-dimethylformamide: A widely used solvent in organic synthesis with similar structural features but different reactivity.

    N,N-dimethylacetamide: Another solvent with comparable properties but distinct applications.

    N,N-dimethylpropionamide: A related compound with a shorter carbon chain, leading to different chemical behavior.

Uniqueness: N,N-dimethyl-4-oxobutanamide is unique due to its specific carbonyl positioning and the presence of the dimethylamino group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and research.

Properties

CAS No.

288569-59-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N,N-dimethyl-4-oxobutanamide

InChI

InChI=1S/C6H11NO2/c1-7(2)6(9)4-3-5-8/h5H,3-4H2,1-2H3

InChI Key

OXQZTLTUQUOYQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC=O

Purity

95

Origin of Product

United States

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